Phosphorane, trihydroxy-

Overview

Description

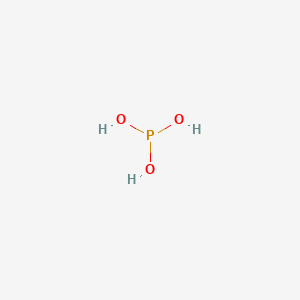

Phosphorane, trihydroxy- refers to a pentacoordinate phosphorus compound with the general formula P(OH)₃. This structure features a central phosphorus atom bonded to three hydroxyl groups and two additional substituents, which may vary depending on the specific derivative. Pentacoordinate phosphorus compounds, including phosphoranes, are of significant interest due to their unique reactivity and role in various chemical and biological processes, such as serving as intermediates in phosphorylation reactions or transition states in enzymatic catalysis .

The nomenclature for such compounds follows established conventions for cyclic and acyclic phosphoranes, where ligand positions (axial vs. equatorial) and substituent electronegativities critically influence stability and reactivity . Trihydroxy-phosphorane is less commonly reported in isolation due to its inherent reactivity but is often studied computationally or as a transient intermediate in hydrolysis or phosphorylation reactions .

Preparation Methods

Phosphorous acid can be prepared through several methods:

Chemical Reactions Analysis

Phosphorous acid undergoes various chemical reactions, including:

Oxidation: Phosphorous acid can be oxidized to phosphoric acid (H₃PO₄). For example, when heated, dry phosphorous acid disproportionates to give phosphine (PH₃) and phosphoric acid. [ 4H₃PO₃ \rightarrow PH₃ + 3H₃PO₄ ]

Reduction: Phosphorous acid acts as a strong reducing agent and can reduce certain metallic ions in solution.

Scientific Research Applications

Organic Synthesis

Trihydroxy phosphoranes serve as intermediates in numerous organic synthesis processes. Their ability to participate in various reactions makes them valuable for creating complex organic structures. Some notable reactions include:

- Formation of Phosphonates and Phosphites : These compounds are essential in the production of plastics and flame retardants .

- Mitsunobu Reaction : This reaction utilizes trihydroxy phosphoranes to facilitate the formation of carbon-nitrogen bonds in organic compounds, showcasing their utility in synthesizing pharmaceuticals .

Materials Science

In materials science, trihydroxy phosphoranes are used to develop new materials with enhanced properties. Their role includes:

- Stabilizers in PVC Production : They are involved in producing lead phosphonate stabilizers for polyvinyl chloride (PVC), contributing to improved thermal stability .

- Flame Retardants : Due to their phosphorus content, they are incorporated into materials to enhance fire resistance .

Agriculture

In agricultural applications, trihydroxy phosphoranes and their derivatives (phosphites) are utilized as fertilizers. They help protect crops from specific diseases and improve nutrient uptake:

- Fertilizer Applications : The use of phosphorous acid as a fertilizer has been shown to enhance plant growth and resistance against pathogens .

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the efficacy of trihydroxy phosphoranes in synthesizing bioactive compounds through the Mitsunobu reaction. The reaction facilitated the formation of nitrogen-containing heterocycles, which are crucial in drug development .

| Compound | Yield (%) | Reaction Type |

|---|---|---|

| Compound A | 76% | Mitsunobu |

| Compound B | 69% | Mitsunobu |

Case Study 2: Development of Flame Retardants

Research highlighted the role of trihydroxy phosphoranes in creating flame retardant materials. The incorporation of these compounds into polymer matrices significantly improved their fire resistance properties without compromising mechanical integrity .

| Material Type | Flame Retardant Level | Mechanical Properties |

|---|---|---|

| PVC | High | Maintained |

| Polyurethane | Moderate | Slightly Reduced |

Mechanism of Action

Phosphorous acid exhibits strong reducing properties and tends to be converted to phosphoric acid. When heated, it disproportionates to give phosphine and phosphoric acid. The compound also reacts with bases to form phosphites. In biological systems, phosphonates (derived from phosphorous acid) can act directly on fungi, reducing growth and altering fungal metabolism .

Comparison with Similar Compounds

Structural and Stability Comparisons

Table 1: Key Properties of Phosphorane Derivatives and Related Compounds

Key Findings:

Stability :

- Bisbiphenylene phosphorane exhibits remarkable stability due to two fused biphenyl rings, which enforce a rigid pentacoordinate geometry . In contrast, trihydroxy-phosphorane is highly reactive and often transient, though computational studies suggest its stabilization via hydrogen bonding in aqueous environments .

- Cyclic phosphates and bisbiphenylene phosphorane derive stability from ring structures, whereas linear phosphoranes like trihydroxy-phosphorane lack this stabilization .

Synthesis: Trihydroxy-phosphorane is typically generated in situ during hydrolysis of phosphotriesters or via protonation of phosphite intermediates . Stable phosphoranes (e.g., triphenylphosphorane) are synthesized through cycloaddition reactions or ligand substitution, as seen in the preparation of π-conjugated organophosphorus materials for electroluminescent devices .

Reactivity: Trihydroxy-phosphorane participates in associative reaction mechanisms, forming transition states in RNA catalysis. For example, the 2-NH₂ group of guanine stabilizes phosphorane transition states during RNA cleavage .

Bond Strength and Solvation :

- Density functional theory (DFT) studies reveal that axial P–O bonds in phosphoranes are weaker than equatorial bonds (e.g., axial: ~250 kJ/mol vs. equatorial: ~300 kJ/mol) .

- Solvation significantly impacts trihydroxy-phosphorane’s stability, with calculated pKa values indicating rapid deprotonation in aqueous media compared to hydrophobic phosphoranes like triphenyl derivatives .

Functional and Industrial Relevance

- Biological Systems: Trihydroxy-phosphorane-like intermediates are critical in RNA catalysis, where they stabilize transition states during phosphoryl transfer reactions. The 2-NH₂ group of guanine enhances this stabilization, as shown in studies of 1-deazaguanosine-modified RNA .

- Materials Science : Triphenylphosphorane derivatives are utilized in electroluminescent devices due to their tunable π-conjugation and charge-transfer properties .

- Industrial Catalysis : Cyclic phosphates and metaphosphates are employed in biocatalysis and polymerization processes, leveraging their electrophilicity and ring-opening reactivity .

Biological Activity

Phosphorane, trihydroxy- (CAS Number: 13598-36-2), is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and case studies that illustrate its biological effects.

Chemical Structure and Properties

Phosphorane compounds, including trihydroxy-, are characterized by their phosphorus atom bonded to three hydroxyl groups. This unique structure allows them to mimic phosphates and carboxylates in biological systems, impacting various metabolic pathways.

Target of Action

Phosphorane compounds act primarily by mimicking peptides and other biological molecules. The phosphonic acid group can replace carboxylic acid groups in peptides, influencing enzyme activity and metabolic processes.

Mode of Action

The interaction of phosphoranes with their biological targets often involves the formation of hydrogen bonds. These interactions can lead to significant changes in cellular structures and functions, particularly in the context of enzyme inhibition and metabolic regulation .

Biological Activities

Phosphorane, trihydroxy- exhibits a range of biological activities:

- Antiviral Activity : Phosphonates have been extensively studied for their antiviral properties. They inhibit viral replication by interfering with nucleic acid synthesis .

- Antibacterial Properties : Research indicates that phosphonates can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. For example, they irreversibly inhibit UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), crucial for peptidoglycan biosynthesis .

- Antitumoral Effects : Some studies suggest that phosphonates may have anticancer properties by inducing apoptosis in cancer cells through various pathways .

Pharmacokinetics

Understanding the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) of phosphorane compounds is essential for evaluating their therapeutic potential. Due to their negative charge at physiological pH, phosphonates generally have limited ability to penetrate lipid membranes, which can restrict their cellular activity. However, prodrug strategies are being developed to enhance their bioavailability .

Case Studies

Several case studies have highlighted the effectiveness of phosphonates in various biological contexts:

- Antiviral Applications : A study demonstrated that a specific nucleoside phosphonate derivative significantly reduced viral load in infected cells, showcasing its potential as an antiviral agent against herpes simplex virus .

- Antibacterial Efficacy : In vitro tests showed that a phosphonate compound exhibited strong antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 2 µg/mL. This compound also displayed low toxicity towards mammalian cells, indicating its potential for therapeutic use .

- Antitumoral Activity : Research involving cancer cell lines indicated that certain phosphonate derivatives could induce apoptosis through the activation of caspase pathways, marking them as promising candidates for cancer therapy .

Summary Table of Biological Activities

Properties

IUPAC Name |

phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIONKXNSYLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035511 | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Solid | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10294-56-1, 14901-63-4 | |

| Record name | Phosphorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.